molecular formula C14H13N3O3 B15080473 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B15080473
M. Wt: 271.27 g/mol
InChI Key: SFBZADSOQVAAOR-CXUHLZMHSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are esters or ethers, depending on the substituent introduced.

Scientific Research Applications

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone ligand that has garnered interest in bioinorganic chemistry due to the potential anti-tumor and anti-microbial activities of its organotin(IV) complexes . The compound is derived from the reaction of isonicotinic hydrazide with o-vanillin in methanolic solution .

Synthesis and Characterization
The N/O-ligand is prepared from the reaction of a 1:1 molar ratio of isonicotinic hydrazide with o-vanillin in methanolic solution . Triethylamine is added to a methanolic solution of the ligand and stirred, followed by the addition of di(p-methylbenzyl)tin dichloride . The mixture is refluxed, and dark-red precipitates are obtained upon slow evaporation, which are then washed and recrystallized from methanol to yield orange crystals .

Spectroscopic Data:

  • Yield: 55%
  • M.p.: 453 K
  • IR (KBr, cm−1): 1618, 1592 (s, C=N—N=C), 580 (w, Sn—O), 477 (w, Sn—N)
  • 1H NMR (d6-DMSO): 1.24 (s, 3H, CCH3); 2.12 (s, 2H, –CH2–); 3.17 (s, 3H, methanol-CH3); 3.71 (s, 1H, –OH); 3.85 (s, 3H, OCH3); 6.72–6.80 (m, 1H, aromatic H); 6.94–7.18 (m, 4H, aromatic H); 7.24–7.36 (m, 2H, aromatic H); 7.82–7.95 (m, 2H, NCH2CH2−); 8.72–8.80 (m, 2H, NCHCH22−); 8.91 (s, 1H, HC=N).

Applications in Bioinorganic Chemistry
Many hydrazone ligands and their metal complexes, including organotin(IV) hydrazone compounds, have been screened for biological activity, demonstrating potential anti-tumor and anti-microbial activities . The compound BnSn(L)Cl[O(H)Me], where LH2 is N-[(1Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazonic acid, has been characterized in this context .

Crystal Structure and Coordination Chemistry
The tin(IV) center is octahedrally coordinated . The phenyl ring of the tin-bound organo substituent is folded towards the methoxyphenyl ring and is approximately orthogonal to the best plane through the C8N2O2 atoms, forming a dihedral angle of 70.21(5)° . The pyridyl-N atom accepts a conventional methanol-O—H⋯N(pyridyl) hydrogen bond from the coordinated methanol molecule .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s antioxidative properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a pyridine ring and a methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, characterization, and biological evaluations of this compound, highlighting its potential applications in pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and pyridine-2-carbohydrazide. The compound is characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy : Characteristic peaks observed include:
    • O-H stretching at approximately 3459 cm1^{-1}
    • N-H stretching around 3202 cm1^{-1}
    • C=N stretching near 1602 cm1^{-1}
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H^{1}H NMR spectrum reveals multiple signals corresponding to the aromatic protons and the methoxy group, confirming the structure of the synthesized compound .

Antioxidant Activity

Research indicates that derivatives of hydrazone compounds exhibit significant antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Enzyme Inhibition

One of the most promising aspects of this compound is its potential as an enzyme inhibitor. Specifically, it has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. Kinetic studies revealed that this compound binds effectively to the active site of tyrosinase, suggesting its potential use in treating hyperpigmentation disorders .

Study 1: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibition, derivatives similar to this compound were evaluated for their inhibitory effects. The results indicated that compounds with hydrazone scaffolds exhibited IC50 values comparable to standard inhibitors, suggesting their viability as therapeutic agents for skin conditions related to excessive melanin production .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various hydrazone derivatives, including this compound. The findings revealed that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-20-13-8-10(5-6-12(13)18)9-16-17-14(19)11-4-2-3-7-15-11/h2-9,18H,1H3,(H,17,19)/b16-9+

InChI Key

SFBZADSOQVAAOR-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)O

Origin of Product

United States

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